molecular formula C12H13ClO B14070881 1-(4-Chlorophenyl)-2-cyclobutylethan-1-one CAS No. 102580-67-6

1-(4-Chlorophenyl)-2-cyclobutylethan-1-one

Cat. No.: B14070881
CAS No.: 102580-67-6
M. Wt: 208.68 g/mol
InChI Key: IQZRCWGUAHAXKW-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-chlorophenyl)-2-cyclobutyl-, also known as 1-(4-chlorophenyl)-2-cyclobutylethanone, is an organic compound with the molecular formula C12H13ClO. This compound is characterized by the presence of a chlorophenyl group and a cyclobutyl group attached to an ethanone backbone. It is a derivative of acetophenone and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-cyclobutylethanone typically involves the Friedel-Crafts acylation reaction. In this process, 4-chlorobenzoyl chloride reacts with cyclobutylmagnesium bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

    Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production of 1-(4-chlorophenyl)-2-cyclobutylethanone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is continuously monitored for temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-cyclobutylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Corresponding carboxylic acids

    Reduction: Corresponding alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(4-chlorophenyl)-2-cyclobutylethanone has several scientific research applications across different fields:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-cyclobutylethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(4-chlorophenyl)-2-cyclobutylethanone can be compared with other similar compounds, such as:

    Acetophenone: The parent compound, which lacks the cyclobutyl group.

    4-Chloroacetophenone: Similar structure but without the cyclobutyl group.

    Cyclobutylacetophenone: Similar structure but without the chlorophenyl group.

Uniqueness

The presence of both the chlorophenyl and cyclobutyl groups in 1-(4-chlorophenyl)-2-cyclobutylethanone imparts unique chemical and biological properties, making it distinct from its analogs

Properties

CAS No.

102580-67-6

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-cyclobutylethanone

InChI

InChI=1S/C12H13ClO/c13-11-6-4-10(5-7-11)12(14)8-9-2-1-3-9/h4-7,9H,1-3,8H2

InChI Key

IQZRCWGUAHAXKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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